5,6-Dihydro-5-azacytidine hydrochloride

概要

説明

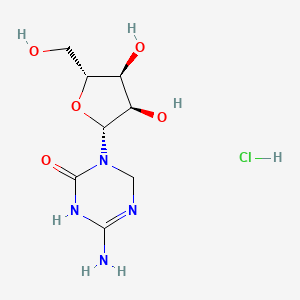

5,6-Dihydro-5-azacytidine hydrochloride: is a synthetic nucleoside analogue of deoxycytidine. It is known for its ability to inhibit DNA methyltransferase, thereby interfering with abnormal DNA methylation patterns associated with genetic instability in some tumor cells . This compound has shown potential in antitumor activity by restoring the expression of tumor-suppressor genes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-5-azacytidine hydrochloride involves the reduction of 5-azacytidine. The reaction typically requires a reducing agent such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: 5,6-Dihydro-5-azacytidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-azacytidine.

Reduction: It can be reduced further to form dihydro derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: 5-azacytidine.

Reduction: Dihydro derivatives.

Substitution: Various substituted azacytidine derivatives.

科学的研究の応用

Antitumor Activity

Mechanism of Action:

5,6-Dihydro-5-azacytidine functions primarily by inhibiting DNA methyltransferases. This inhibition leads to DNA hypomethylation, which can restore the expression of tumor-suppressor genes that are often silenced in cancer cells. The resultant antitumor activity is significant in various malignancies, including melanoma and mesothelioma .

Clinical Trials:

Several phase II clinical trials have assessed the efficacy of DHAC in treating different types of cancer:

- Malignant Melanoma: In a study involving 40 patients with disseminated malignant melanoma, DHAC was administered as a continuous infusion at a dose of 5 g/m² over 24 hours. Among patients classified as "good risk," three objective regressions were observed, with a median survival time of 6.7 months across all participants .

- Pleural Malignant Mesothelioma: Another phase II trial focused on pleural malignant mesothelioma reported promising results, indicating the potential for DHAC to be included in treatment regimens for this aggressive cancer type .

Stability and Dosage Advantages

Stability:

One of the notable advantages of this compound is its excellent stability over a broad pH range compared to its parent compound, 5-azacytidine. This stability allows for more flexible formulation and administration options in clinical settings .

Dosage Regimen:

The compound has been administered using various schedules, including daily injections over multiple days or less frequent dosing schedules, which may improve patient compliance and reduce side effects .

Potential in Combination Therapies

Due to its mechanism of action, DHAC may be effectively combined with other therapies to enhance overall treatment efficacy. The absence of significant myelosuppression observed in some studies suggests that DHAC could be integrated into combination regimens without exacerbating hematological toxicity . This characteristic opens avenues for exploring its use alongside other chemotherapeutic agents.

Case Studies and Patient Outcomes

Notable Responses:

In clinical observations, some patients exhibited remarkable responses to DHAC treatment:

- A complete response lasting over 11 months was documented in a patient with extensive visceral metastases.

- Another patient achieved a complete response lasting more than 4.7 months despite having nonvisceral metastatic disease .

These case studies highlight the potential for durable responses in specific patient populations, particularly those classified as "good risk."

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Mechanism | Inhibits DNA methyltransferase; induces DNA hypomethylation |

| Clinical Applications | Malignant melanoma, pleural malignant mesothelioma |

| Stability | Excellent over broad pH range |

| Dosage Regimen | Continuous infusion; flexible scheduling options |

| Patient Outcomes | Notable complete responses; median survival ~6.7 months |

作用機序

5,6-Dihydro-5-azacytidine hydrochloride inhibits DNA methyltransferase, an enzyme responsible for adding methyl groups to DNA. By inhibiting this enzyme, the compound interferes with abnormal DNA methylation patterns, which are often associated with genetic instability in tumor cells . This inhibition can restore the expression of tumor-suppressor genes, leading to antitumor activity .

類似化合物との比較

5-Azacytidine: A nucleoside analogue used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.

Decitabine (5-aza-2’-deoxycytidine): Another nucleoside analogue with similar applications in cancer treatment.

Uniqueness: 5,6-Dihydro-5-azacytidine hydrochloride is unique due to its hydrolytic stability compared to 5-azacytidine. This stability allows for prolonged administration and potentially reduces acute toxicities associated with bolus administration . Additionally, it has shown cytostatic activity against certain tumor cells, making it a valuable compound in cancer research and therapy .

生物活性

5,6-Dihydro-5-azacytidine hydrochloride (DHAC) is a synthetic nucleoside analogue of deoxycytidine, primarily known for its role as an inhibitor of DNA methyltransferases. This compound has garnered attention due to its potential therapeutic applications in oncology and epigenetic research. This article explores the biological activity of DHAC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₈H₁₄N₄O₅·HCl

- Molecular Weight : 282.68 g/mol

- CAS Number : 62402-31-7

- Solubility : Soluble in water up to 100 mM .

DHAC functions primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to:

- DNA Demethylation : Reduction in DNA methylation levels can reactivate silenced genes, particularly those involved in tumor suppression .

- Alteration of Gene Expression : By demethylating DNA, DHAC influences the expression of various genes, potentially reversing aberrant gene silencing associated with cancer .

In Vitro Studies

-

Cytotoxicity Against Cancer Cells :

- DHAC has demonstrated cytostatic activity against various cancer cell lines. For instance, studies have shown that it exhibits significant cytotoxic effects on mouse leukemic L1210 cells .

- In a comparative study, DHAC was found to be chemically stable and soluble, enhancing its potential as a therapeutic agent against malignancies .

- Impact on Metabolism :

Clinical Studies

- Phase II Trials :

- Resistance Mechanisms :

Case Studies and Research Findings

特性

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5.ClH/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFRLYAOBSTHHU-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-57-7 (Parent) | |

| Record name | Dihydro-5-azacytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

282.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL) | |

| Record name | DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

62402-31-7 | |

| Record name | Dihydro-5-azacytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIHYDRO-5-AZACYTIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5S1BS78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。